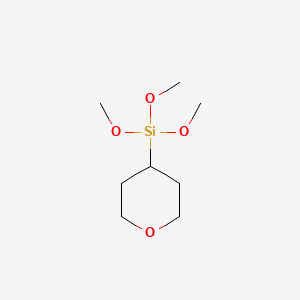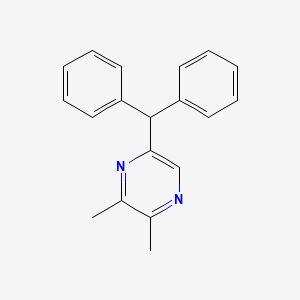
Trimethoxy(oxan-4-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(oxan-4-yl)silane is an organosilicon compound characterized by the presence of three methoxy groups and an oxan-4-yl group attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethoxy(oxan-4-yl)silane can be synthesized through the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of oxan-4-yl chloride with trimethoxysilane in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(oxan-4-yl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanols, heat, and sometimes catalysts like acids or bases.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(oxan-4-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and siloxane polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of trimethoxy(oxan-4-yl)silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of water and catalysts. The compound’s ability to form strong covalent bonds with various substrates makes it valuable in applications requiring durable and stable materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy(octyl)silane
- Trimethoxy(phenyl)silane
- Trimethoxy(propyl)silane
Uniqueness
Trimethoxy(oxan-4-yl)silane is unique due to the presence of the oxan-4-yl group, which imparts specific chemical properties and reactivity. Compared to other trimethoxysilanes, it offers distinct advantages in terms of hydrolysis and condensation reactions, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
158069-55-7 |
|---|---|
Molekularformel |
C8H18O4Si |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
trimethoxy(oxan-4-yl)silane |
InChI |
InChI=1S/C8H18O4Si/c1-9-13(10-2,11-3)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WREJUSSMWRBOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CCOCC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)

![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)



![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)






![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
